molecular formula C20H16Cl2N4O2 B11942257 1,1'-(1,3-Phenylene)bis(3-(3-chlorophenyl)urea) CAS No. 392708-66-6

1,1'-(1,3-Phenylene)bis(3-(3-chlorophenyl)urea)

Cat. No.: B11942257
CAS No.: 392708-66-6
M. Wt: 415.3 g/mol
InChI Key: FSQWYOPSUVDRCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-(1,3-Phenylene)bis(3-(3-chlorophenyl)urea) is a chemical compound with the molecular formula C20H16Cl2N4O2 and a molecular weight of 415.282 g/mol . This compound is part of a class of chemicals known as bis-ureas, which are characterized by the presence of two urea groups connected by a phenylene bridge. It is used primarily in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,3-Phenylene)bis(3-(3-chlorophenyl)urea) typically involves the reaction of 1,3-phenylenediamine with 3-chlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

Industrial Production Methods

While specific industrial production methods for 1,1’-(1,3-Phenylene)bis(3-(3-chlorophenyl)urea) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,3-Phenylene)bis(3-(3-chlorophenyl)urea) can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles.

    Hydrolysis: The urea groups can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.

    Oxidation and Reduction: The phenylene and chlorophenyl groups can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products

    Substitution Reactions: Products will vary depending on the nucleophile used.

    Hydrolysis: The major products are the corresponding amines and carbon dioxide.

    Oxidation and Reduction: Products depend on the specific oxidizing or reducing agents used.

Scientific Research Applications

1,1’-(1,3-Phenylene)bis(3-(3-chlorophenyl)urea) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(1,3-Phenylene)bis(3-(3-chlorophenyl)urea) is not fully understood. its antimicrobial activity is believed to involve the inhibition of key enzymes in microbial cells. The compound may interact with the microbial cell membrane or intracellular targets, disrupting essential biological processes and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(1,3-Phenylene)bis(3-(3-chlorophenyl)urea) is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties compared to its isomers. This uniqueness can be leveraged in various applications, particularly in the development of new antimicrobial agents.

Properties

CAS No.

392708-66-6

Molecular Formula

C20H16Cl2N4O2

Molecular Weight

415.3 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[3-[(3-chlorophenyl)carbamoylamino]phenyl]urea

InChI

InChI=1S/C20H16Cl2N4O2/c21-13-4-1-6-15(10-13)23-19(27)25-17-8-3-9-18(12-17)26-20(28)24-16-7-2-5-14(22)11-16/h1-12H,(H2,23,25,27)(H2,24,26,28)

InChI Key

FSQWYOPSUVDRCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)Cl)NC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.